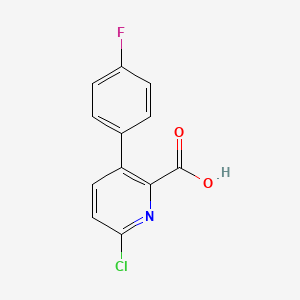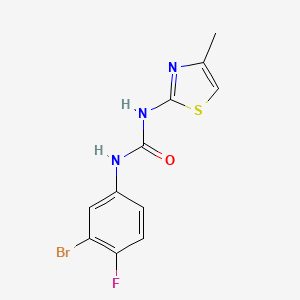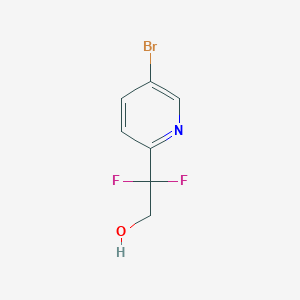![molecular formula C31H20BrN B6590970 2'-bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene] CAS No. 1241891-64-4](/img/structure/B6590970.png)
2'-bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]
Overview
Description
2'-bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene] is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its promising biological activities. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs) and Phosphorescent Organic Light-Emitting Devices (PhOLEDs)
- Compounds with spiro-annulated triphenylamine/fluorene structures, similar to 2'-bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene], are used in the development of OLEDs and PhOLEDs due to their excellent photophysical properties (Liu et al., 2014). These materials exhibit high triplet energies and facilitate hole injection, leading to high-efficiency light-emitting devices.
- In another study, a derivative of 2'-bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene] demonstrated significant potential in yellowish green thermally activated delayed fluorescence (TADF) OLEDs, indicating the versatility of this class of compounds in different color emissions (Zhu et al., 2020).
Improving Device Efficiency and Stability
- Derivatives of 2'-bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene] have been incorporated into novel dispiro molecules designed to enhance the performance of OLEDs. These dispirocyclic molecular platforms demonstrate high efficiency and power in electroluminescent applications, highlighting the compound's potential in advanced optoelectronic devices (Liu et al., 2019).
Exploring New Device Configurations
- Research has also focused on exploring new host materials for blue OLEDs using derivatives of spiro[fluorene-9,9'-benzofluorene], which is structurally related to 2'-bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]. These studies aim to achieve high brightness and efficiency in OLEDs, suggesting the importance of such compounds in enhancing device configurations (Kim et al., 2009).
Photovoltaic Applications
- The use of 2'-bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene] derivatives in the development of hole-transporting materials for perovskite solar cells has been explored. These materials, with their unique spiro architecture, are critical in enhancing the efficiency and stability of solar cells, demonstrating the compound's potential in renewable energy technologies (Zhu et al., 2018).
Mechanism of Action
Target of Action
It’s known that similar spiro compounds are often used in the fabrication of organic light-emitting diodes (oleds), suggesting that their targets could be the light-emitting molecules in these devices .
Mode of Action
The compound interacts with its targets by serving as a host material for red, green, and blue phosphors in OLEDs .
Result of Action
In the context of oleds, the compound contributes to the efficient emission of light in red, green, and blue colors .
Action Environment
The action, efficacy, and stability of 2’-bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] can be influenced by various environmental factors. For instance, the performance of OLEDs can be affected by temperature, humidity, and the presence of oxygen .
properties
IUPAC Name |
2'-bromo-10-phenylspiro[acridine-9,9'-fluorene] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H20BrN/c32-21-18-19-24-23-12-4-5-13-25(23)31(28(24)20-21)26-14-6-8-16-29(26)33(22-10-2-1-3-11-22)30-17-9-7-15-27(30)31/h1-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRPZFMLHKXSKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4(C5=CC=CC=C5C6=C4C=C(C=C6)Br)C7=CC=CC=C72 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H20BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride](/img/structure/B6590903.png)
![3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride](/img/structure/B6590909.png)
![Dibenzo[b,d]furan-2,8-diyldiboronic acid](/img/structure/B6590915.png)


![6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B6590944.png)

![3,3-dibromo-2,3,7,8,9,10,11,11a-octahydro-1H-[1]benzothieno[2,3-b]cyclohepta[e]pyridine-4,12-dione](/img/structure/B6590963.png)
![5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene]](/img/structure/B6590976.png)

![tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B6590993.png)
